molecular formula C10H18O4 B8453113 methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate

methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate

Cat. No.: B8453113
M. Wt: 202.25 g/mol
InChI Key: WIDIECJCPZOVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O4 It is a derivative of cyclohexanecarboxylate, featuring a hydroxyethoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyethoxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanecarboxylates.

Scientific Research Applications

methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

    Methyl cyclohexanecarboxylate: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.

    Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): Used in organic synthesis but has different functional groups and reactivity.

Uniqueness: This functional group allows for a broader range of chemical modifications and interactions compared to similar compounds .

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h8-9,11H,2-7H2,1H3

InChI Key

WIDIECJCPZOVEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude product from Example 1A is dissolved in 40 ml of methanol, and 200 mg of Dowex 50 WX8-100 ion exchanger (washed beforehand 7× with in each case 20 ml of 2 M hydrochloric acid and then 7× with in each case 20 ml of methanol) are added. The mixture is stirred at +64° C. for 20 h. After cooling to RT, the ion exchanger is filtered off and the filtrate is concentrated on a rotary evaporator. The crude product is directly used in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.